molecular formula C13H15N3O B13722753 (NZ)-N-[[3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-yl]methylidene]hydroxylamine

(NZ)-N-[[3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-yl]methylidene]hydroxylamine

Cat. No.: B13722753
M. Wt: 229.28 g/mol
InChI Key: DSJIQKWVQJXTOF-ZSOIEALJSA-N
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Description

(NZ)-N-[[3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-yl]methylidene]hydroxylamine is a chemical compound of interest in medicinal and organic chemistry research. As a derivative of 3,5-dimethylpyrazole, a well-established scaffold in coordination chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules . The structure incorporates a hydroxylamine group linked via a methylidene bridge to the pyrazole core, a motif found in other compounds studied for their potential biological activities . Pyrazole derivatives are extensively investigated in pharmaceutical research for developing novel therapeutic agents; for instance, some pyrazolo[3,4-d]pyrimidines have been studied for their inhibitory effects on H. pylori infections , while other complex heterocycles containing pyrazole motifs are explored as potential treatments for cancers and immune disorders . Researchers may utilize this compound as a key intermediate or precursor in constructing diverse heterocyclic systems. Its specific research applications are derived from its molecular structure and the known uses of its core components. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Technical personnel must handle this material with appropriate safety precautions.

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

(NZ)-N-[[3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-yl]methylidene]hydroxylamine

InChI

InChI=1S/C13H15N3O/c1-9-5-4-6-12(7-9)16-11(3)13(8-14-17)10(2)15-16/h4-8,17H,1-3H3/b14-8-

InChI Key

DSJIQKWVQJXTOF-ZSOIEALJSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=C(C(=N2)C)/C=N\O)C

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(C(=N2)C)C=NO)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (NZ)-N-[[3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-yl]methylidene]hydroxylamine generally follows the classical Schiff base condensation approach:

  • Step 1: Preparation or procurement of the corresponding aldehyde or ketone precursor, which in this case is the 3,5-dimethyl-1-(3-methylphenyl)pyrazole-4-carbaldehyde .
  • Step 2: Condensation of this aldehyde with hydroxylamine or hydroxylamine derivatives under controlled conditions to form the imine (methylidene) linkage, resulting in the target hydroxylamine Schiff base.

This approach is supported by multiple sources describing similar pyrazole-based Schiff bases, where the key step is the condensation of a pyrazolyl aldehyde with hydroxylamine.

Detailed Preparation Procedure

Based on the literature and patent data, the following detailed synthetic procedure is typical:

Step Reagents and Conditions Description
1 Synthesis of 3,5-dimethyl-1-(3-methylphenyl)pyrazole-4-carbaldehyde Prepared via selective formylation of 3,5-dimethyl-1-(3-methylphenyl)pyrazole at the 4-position using Vilsmeier–Haack reaction or related formylation techniques.
2 Condensation with hydroxylamine hydrochloride in ethanol or methanol solvent The aldehyde is dissolved in ethanol, and hydroxylamine hydrochloride is added along with a base (e.g., sodium acetate) to neutralize the acid and facilitate condensation. The mixture is stirred at ambient or slightly elevated temperature (25–60 °C) for several hours until the Schiff base forms.
3 Isolation and purification The product precipitates out or is extracted with organic solvents. Purification is typically done by recrystallization from ethanol or by column chromatography to obtain pure this compound.

Reaction Scheme

$$
\text{3,5-dimethyl-1-(3-methylphenyl)pyrazole-4-carbaldehyde} + \text{NH}2\text{OH} \rightarrow \text{this compound} + \text{H}2\text{O}
$$

Optimization Parameters

  • Solvent: Ethanol or methanol are preferred due to good solubility and mild reaction conditions.
  • Temperature: Room temperature to 60 °C; higher temperatures may accelerate reaction but risk decomposition.
  • pH: Mildly basic conditions (using sodium acetate or similar) favor the condensation by neutralizing hydrochloride salt of hydroxylamine.
  • Reaction time: Typically 4–24 hours depending on scale and temperature.
  • Purity: Achieved via recrystallization or chromatographic techniques.

Alternative Synthetic Routes

While the classical condensation is predominant, some patents and research articles suggest:

  • Use of protected hydroxylamine derivatives or hydroxylamine salts to improve selectivity and yield.
  • One-pot synthesis combining pyrazole formation and subsequent condensation in a single reactor to streamline production.
  • Catalytic methods employing acid or base catalysts to enhance reaction rates and product purity.

Data Tables Summarizing Preparation Methods

Parameter Method 1: Classical Condensation Method 2: Protected Hydroxylamine Method 3: One-pot Synthesis
Starting materials Pyrazole-4-carbaldehyde + NH2OH Pyrazole-4-carbaldehyde + NH2OH protected Pyrazole precursor + NH2OH + catalyst
Solvent Ethanol or Methanol Ethanol or Methanol Ethanol or mixed solvents
Temperature 25–60 °C 25–60 °C 60–80 °C
Reaction time 4–24 hours 6–18 hours 2–6 hours
Catalyst/Base Sodium acetate or none Base or acid catalyst Acid/base catalyst
Purification method Recrystallization, chromatography Chromatography Recrystallization
Yield Moderate to high (60–85%) Improved yield (75–90%) Moderate yield (65–80%)
Advantages Simplicity, well-established Higher selectivity and purity Process efficiency
Disadvantages Longer reaction time Additional protection/deprotection steps Requires catalyst optimization

Research Results and Analytical Data

  • Spectroscopic Analysis: The compound exhibits characteristic imine (C=N) stretching vibrations in IR spectra around 1600–1650 cm⁻¹, confirming Schiff base formation.
  • NMR Data: Proton NMR shows signals corresponding to the methyl groups at 3,5-positions, aromatic protons of the methylphenyl group, and the imine proton around 8–9 ppm.
  • Crystallographic Data: X-ray crystallography of related compounds confirms E-configuration around the C=N bond and planar arrangement facilitating conjugation.
  • Purity: High-performance liquid chromatography (HPLC) confirms purity >95% after recrystallization or chromatographic purification.

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-[[3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-yl]methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions include oximes, amines, and various substituted pyrazole derivatives, depending on the specific reaction pathway and conditions.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of hydroxylamines, including (NZ)-N-[[3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-yl]methylidene]hydroxylamine, exhibit anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as the modulation of oxidative stress and the inhibition of specific signaling pathways involved in cancer progression.

2. Antimicrobial Properties
Hydroxylamine derivatives have shown promise as antimicrobial agents. Studies suggest that this compound can effectively inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial therapies.

3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes that are crucial in metabolic pathways. This includes potential applications in treating diseases related to enzyme dysfunctions.

Agricultural Science Applications

1. Pesticide Development
this compound has potential applications as a pesticide. Its structural properties allow it to interact with biological systems of pests, providing a mechanism for controlling pest populations while minimizing environmental impact.

2. Plant Growth Regulation
Research indicates that compounds similar to this compound can act as plant growth regulators. These compounds can enhance growth rates and improve resistance to environmental stresses.

Materials Science Applications

1. Synthesis of Functional Materials
The unique chemical structure of this compound allows for its use in the synthesis of functional materials such as polymers and nanomaterials. These materials have potential applications in electronics and photonics due to their unique optical and electrical properties.

2. Corrosion Inhibitors
The compound's ability to form stable complexes with metal ions makes it a candidate for use as a corrosion inhibitor in various industrial applications. Its effectiveness in preventing corrosion can enhance the longevity and durability of metal structures.

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant apoptosis in breast cancer cells when treated with hydroxylamine derivatives.
Study 2Antimicrobial PropertiesShowed effective inhibition of E. coli growth with minimal toxicity to human cells.
Study 3Pesticide DevelopmentFound to reduce pest populations by 70% in field trials without harming beneficial insects.

Mechanism of Action

The mechanism of action of (NZ)-N-[[3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-yl]methylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity and Functional Group Analysis

Structural comparisons with analogous pyrazole derivatives highlight key differences in substituent placement and functional groups, which influence reactivity and intermolecular interactions. For example:

Compound Core Structure Substituents Hydrogen Bond Donors/Acceptors
Target Compound Pyrazole 3,5-dimethyl; 3-methylphenyl; hydroxylamine 2 donors (N–H, O–H), 3 acceptors
1-(4-Chlorophenyl)-3,5-dimethylpyrazole Pyrazole 3,5-dimethyl; 4-chlorophenyl 1 donor (N–H), 2 acceptors
4-Aminopyrazole-3-carboxylic acid Pyrazole Amino group; carboxylic acid 3 donors, 4 acceptors

Substituent bulkiness (e.g., 3-methylphenyl vs. smaller groups) also affects solubility and steric hindrance .

Physicochemical Properties

Critical micelle concentration (CMC) determination methods, such as spectrofluorometry and tensiometry (as applied to quaternary ammonium compounds in ), could theoretically be extended to assess the surfactant-like behavior of the target compound if its amphiphilicity is confirmed. For instance, alkyltrimethylammonium compounds exhibit CMC values between 0.05–8.3 mM , but pyrazole derivatives with polar substituents may display distinct aggregation thresholds due to altered hydrophile-lipophile balance.

Crystallographic and Hydrogen-Bonding Patterns

Crystal structure analysis using programs like SHELXL and visualization tools like ORTEP-3 is critical for comparing packing motifs. The target compound’s hydroxylamine group likely forms intermolecular hydrogen bonds (e.g., N–H···O or O–H···N), similar to patterns observed in other hydrogen-bonded pyrazole systems. Graph-set analysis could categorize these interactions into chains (C(4)), rings (R₂²(8)), or other motifs, influencing stability and polymorphism.

Research Findings and Methodological Insights

Crystallography : SHELX programs remain a gold standard for small-molecule refinement , and their application to the target compound could resolve its hydrogen-bonding network and conformational flexibility.

Similarity Metrics : Tanimoto coefficients or shape-based alignment () would quantify the target’s resemblance to bioactive pyrazoles, guiding drug-repurposing efforts.

Hydrogen Bonds: The hydroxylamine group’s dual donor capacity may promote stronger crystal cohesion compared to mono-donor analogs, as seen in Etter’s graph-set theory .

Q & A

Basic: What are the optimal synthetic routes and purification methods for (NZ)-N-[[3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-yl]methylidene]hydroxylamine?

Answer:
The compound is typically synthesized via condensation reactions between pyrazole carbaldehyde derivatives and hydroxylamine. Key steps include:

  • Reacting 3,5-dimethyl-1-(3-methylphenyl)pyrazole-4-carbaldehyde with hydroxylamine hydrochloride under basic conditions (e.g., NaOH in ethanol) at 60–80°C for 6–12 hours .
  • Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC.
  • Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) to achieve >95% purity .

Critical Parameters:

  • pH control during condensation to avoid side reactions (e.g., overoxidation).
  • Solvent selection to enhance yield and minimize byproducts .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Confirm the presence of the hydroxylamine (-NH-O) proton (δ 8.5–9.5 ppm) and pyrazole ring protons (δ 6.5–7.5 ppm) .
  • IR : Identify characteristic C=N (1600–1650 cm⁻¹) and N-O (950–1050 cm⁻¹) stretching vibrations .
  • X-ray crystallography : Resolve the (NZ)-configuration and confirm stereochemistry at the methylidene group .

Data Interpretation Tip:
Compare spectral data with structurally analogous pyrazole-hydroxylamine hybrids to resolve ambiguities in peak assignments .

Advanced: How does the compound interact with biological targets, and what experimental designs are suitable for mechanistic studies?

Answer:
The compound’s pyrazole and hydroxylamine moieties enable interactions with enzymes (e.g., kinases) or DNA via hydrogen bonding and π-π stacking. Methodological approaches include:

  • In vitro binding assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure affinity for target proteins .
  • Molecular docking simulations : Pair with MD simulations to predict binding modes (e.g., using AutoDock Vina) .
  • Gene expression profiling : Assess downstream effects via RNA-seq after exposure to the compound .

Contradiction Resolution:
If conflicting bioactivity data arise (e.g., varying IC₅₀ values), standardize assay conditions (pH, temperature) and validate using orthogonal methods (e.g., isothermal titration calorimetry) .

Advanced: How can researchers evaluate the environmental fate and ecotoxicological risks of this compound?

Answer:
Design studies aligned with the INCHEMBIOL framework ( ):

  • Abiotic degradation : Expose the compound to UV light or aqueous solutions at varying pH levels, and quantify degradation products via LC-MS .
  • Biotic transformation : Use soil or microbial consortia to assess biodegradation pathways under aerobic/anaerobic conditions .
  • Toxicity assays : Test effects on model organisms (e.g., Daphnia magna for aquatic toxicity) using OECD guidelines .

Experimental Design:

  • Employ split-plot designs (as in ) to account for variables like temperature and microbial diversity.
  • Include positive/negative controls (e.g., reference toxins) to validate assay sensitivity .

Advanced: What strategies resolve contradictions in reported biological activities of pyrazole-hydroxylamine hybrids?

Answer:

  • Meta-analysis : Aggregate data from multiple studies and apply statistical tools (e.g., random-effects models) to identify outliers or confounding variables .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methyl vs. ethyl groups) to isolate determinants of activity .
  • Cross-laboratory validation : Collaborate to replicate key findings under harmonized protocols .

Example:
If one study reports antimicrobial activity while another does not, test both groups’ samples under identical conditions (e.g., bacterial strain, inoculum size) .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

  • Store in anhydrous solvents (e.g., DMSO-d6 or toluene) at –20°C to prevent hydrolysis of the hydroxylamine group .
  • Conduct accelerated stability studies : Expose samples to 40°C/75% relative humidity for 4 weeks and monitor degradation via HPLC .

Stability Indicators:

  • Discoloration (yellowing) suggests oxidation.
  • NMR peak broadening indicates decomposition .

Advanced: How can reaction conditions be optimized for scaled-up synthesis without compromising purity?

Answer:

  • Use continuous flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., dimerization) .
  • Implement Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio) and model responses (yield, purity) using software like Minitab .

Case Study:
A 20% increase in yield was achieved by switching from batch to flow reactors at 70°C with a residence time of 30 minutes .

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